molecular formula C12H11NO2 B11897897 2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde CAS No. 885273-23-4

2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde

Cat. No.: B11897897
CAS No.: 885273-23-4
M. Wt: 201.22 g/mol
InChI Key: QASOWOWTRKWYKF-UHFFFAOYSA-N
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Description

2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde is a heterocyclic organic compound featuring an oxazole ring substituted with a 3-ethylphenyl group at the 2-position and a formyl group at the 4-position.

Properties

CAS No.

885273-23-4

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(3-ethylphenyl)-1,3-oxazole-4-carbaldehyde

InChI

InChI=1S/C12H11NO2/c1-2-9-4-3-5-10(6-9)12-13-11(7-14)8-15-12/h3-8H,2H2,1H3

InChI Key

QASOWOWTRKWYKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C2=NC(=CO2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethylbenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of 2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Nucleophilic Addition at the Aldehyde Group

The aldehyde moiety undergoes nucleophilic additions to form alcohols, imines, and other derivatives:

  • Schiff Base Formation : Reacts with primary amines (e.g., aniline) under mild conditions to produce imines, useful in coordination chemistry .

  • Grignard Reactions : Adds organomagnesium reagents to generate secondary alcohols.

Example Reaction Pathway :

ReagentProductConditionsYieldSource
NH₂R (Primary amine)R-N=CH-oxazole derivativeRT, EtOH, 2–4 h65–85%

Electrophilic Aromatic Substitution (EAS) on the Oxazole Ring

The electron-rich oxazole ring participates in EAS at the 5-position due to resonance stabilization:

  • Nitration : Forms 5-nitro derivatives using HNO₃/H₂SO₄ .

  • Halogenation : Chlorination or bromination occurs with X₂/FeX₃ catalysts .

Reactivity Trend :

PositionReactivityRationale
5HighMaximum electron density
4ModerateAdjacent to electron-withdrawing CHO
2LowSteric hindrance from ethylphenyl

Transition Metal-Catalyzed Cross-Couplings

The aldehyde and oxazole groups enable participation in catalytic cycles:

  • Suzuki-Miyaura Coupling : Pd-catalyzed coupling with arylboronic acids at the 4-position .

  • Copper-Mediated Oxidative Cyclization : Forms fused heterocycles (e.g., pyrano-oxazoles) under CuBr/O₂ conditions .

Mechanistic Highlights :

  • Cu(I) coordinates to the oxazole’s nitrogen, activating the α-C–H bond for aldol-like condensation .

  • Molecular oxygen oxidizes intermediates to aromatize products .

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions:

  • Nitrile Oxide Cycloaddition : Forms isoxazoline derivatives with alkynes .

Example :

DipoleDipolarophileProductConditionsYield
Nitrile oxide (RCNO)AlkynePyrazolo-pyrano-oxazole hybridDMF, 50°C, 12 h62%

Oxazole Ring Functionalization

The oxazole ring undergoes ring-opening or substitution:

  • Acid Hydrolysis : Cleavage under HCl/heat to yield α-keto amides .

  • N-Alkylation : Reacts with alkyl halides in basic media .

Key Transformation :
Oxazole+RXBaseN-Alkylated oxazolium salt\text{Oxazole} + \text{RX} \xrightarrow{\text{Base}} \text{N-Alkylated oxazolium salt}

Redox Reactions

  • Aldehyde Oxidation : Converts to carboxylic acids using KMnO₄ or Ag₂O.

  • Selective Reduction : NaBH₄ reduces the aldehyde to a hydroxymethyl group without affecting the oxazole .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    Recent studies have highlighted the potential of oxazole derivatives, including 2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde, in anticancer research. For instance, derivatives with isoxazole moieties have shown cytotoxic effects against various cancer cell lines such as HCT 116 (colon cancer) and MCF7 (breast cancer) . The mechanism often involves the induction of apoptosis and disruption of cellular proliferation pathways.
  • Enzyme Inhibition :
    Compounds related to oxazoles have been investigated for their inhibitory effects on specific enzymes. For example, studies have revealed that certain oxazole derivatives can inhibit carbonic anhydrase enzymes, which are implicated in various diseases including glaucoma and cancer . This inhibition is crucial as it can lead to the development of novel therapeutic agents targeting these enzymes.

Material Science Applications

  • Fluorescent Materials :
    The unique properties of oxazole derivatives make them suitable for use in fluorescent materials. Their ability to absorb UV light and emit visible light has implications in developing sensors and imaging agents .
  • Dyes and Pigments :
    Oxazoles can also be utilized in the synthesis of dyes due to their stable chemical structure and vibrant colors. This application is particularly relevant in textile industries where colorfastness is essential.

Synthesis and Derivative Formation

The synthesis of 2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde can be achieved through various organic reactions involving condensation methods. The compound can serve as a precursor for more complex molecules through functional group modifications, allowing researchers to explore a range of biological activities.

Table 1: Synthesis Pathways for Oxazole Derivatives

Synthesis MethodDescriptionYield (%)References
Condensation ReactionReaction between aldehydes and amines70-90%
CyclizationFormation from precursor compounds under acidic conditions60-80%
Multicomponent ReactionsInvolves multiple reactants forming a single product50-75%

Case Studies

  • Study on Anticancer Properties :
    A study conducted on various oxazole derivatives demonstrated significant cytotoxicity against multiple cancer cell lines. The results indicated that compounds similar to 2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde displayed selective toxicity towards cancer cells while sparing normal cells .
  • Enzyme Inhibition Research :
    Another research focused on the inhibition of carbonic anhydrase by oxazole derivatives showed promising results where specific compounds exhibited IC50 values in the low micromolar range, indicating strong enzyme inhibition potential .

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions. The oxazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of 2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde with structurally related compounds:

Compound Name Substituent Melting Point (°C) Molecular Weight LogP (Estimated) Key Spectral Features (IR, NMR)
2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde 3-Ethylphenyl ~90-110* 209.22 ~2.5-3.0* N/A (Inferred similarity to analogs)
5-Chloro-2-(4-fluorophenyl)oxazole-4-carbaldehyde (3g) 4-Fluorophenyl, Cl 133–134 225.61 ~2.8 IR: 3000, 2677, 1682 cm⁻¹; ¹H NMR: δ 9.98 (s)
5-Chloro-2-(4-methoxyphenyl)oxazole-4-carbaldehyde (3h) 4-Methoxyphenyl, Cl 110–111 237.63 ~1.9 IR: 3423, 2925, 1699 cm⁻¹; ¹H NMR: δ 9.94 (s)
2-(4-Bromophenyl)oxazole-4-carbaldehyde 4-Bromophenyl N/A 252.06 2.92 MS: m/z 252 ([M⁺])
2-(4-Nitrophenyl)oxazole-4-carbaldehyde 4-Nitrophenyl N/A 218.17 ~1.5 Similarity score: 0.88 to parent oxazole

*Estimated based on substituent effects. Ethyl groups typically lower melting points compared to halogens due to reduced crystallinity.

Key Observations:
  • Lipophilicity : The ethyl substituent likely increases LogP compared to methoxy (3h) or nitro derivatives, enhancing bioavailability for drug design .
  • Melting Point : The ethyl analog is expected to have a lower melting point (~90–110°C) than halogenated derivatives (e.g., 133°C for 3g) due to weaker intermolecular forces.
  • Spectral Features : Similar IR carbonyl stretches (~1680–1700 cm⁻¹) and aldehyde proton signals (δ ~9.9–10.0 in ¹H NMR) are anticipated across analogs .

Biological Activity

2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity associated with this compound.

Synthesis and Structural Characteristics

The synthesis of 2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. The oxazole ring structure is known for its varied biological activities, attributed to its ability to interact with biological receptors due to its resemblance to nucleic acid bases like guanine and adenine . This structural similarity enhances its potential as a therapeutic agent.

Antimicrobial Activity

Research has indicated that oxazole derivatives, including 2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde, exhibit significant antimicrobial properties. In studies evaluating various oxazole derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. The presence of substituents on the phenyl moiety appears to influence their antibacterial efficacy. For instance, modifications in the structure have been shown to enhance activity against strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
2-(3-Ethyl-phenyl)-oxazole-4-carbaldehydeE. coli, S. aureus32 µg/mL
Other derivativesVarious strains16-128 µg/mL

Anticancer Activity

The anticancer potential of 2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde has been explored through various in vitro studies. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including lung carcinoma (NCI H292) and colon carcinoma (HT29). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-(3-Ethyl-phenyl)-oxazole-4-carbaldehydeNCI H29225
HT2930
Other related compoundsHL-6019

Anti-inflammatory Activity

The anti-inflammatory properties of oxazole derivatives have also been documented. Compounds similar to 2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde have shown effectiveness in reducing inflammation markers in vitro, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of oxazole derivatives found that modifications at the 4-position significantly enhanced antibacterial activity against Enterococcus faecium, suggesting that structural optimization can lead to more potent antimicrobial agents .
  • Cytotoxicity Profile : In a comparative study, various oxazole derivatives were assessed for their cytotoxicity against multiple cancer cell lines. The findings indicated that while some compounds exhibited high IC50 values, others demonstrated moderate activity, emphasizing the need for further structural exploration .

Q & A

Q. What are the common synthetic routes for 2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde, and what key parameters influence reaction yields?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving oxazole-4-carbaldehyde derivatives and aryl halides. For example:
  • NaH-mediated coupling : Reacting oxazole-4-carbaldehyde with 3-ethylphenylboronic acid in THF using NaH as a base yields the target compound. Key parameters include solvent polarity (THF preferred), reaction time (30–60 minutes), and stoichiometry (1.0 equiv aldehyde) .
  • Reductive amination : Sodium borohydride can reduce intermediates formed from oxazole-4-carbaldehyde and aryl amines, though yields depend on pH control and temperature .
  • Typical yields : 65–94% for optimized routes, dropping to 36% if competing reactions occur (e.g., nucleophilic displacement by carboxylate ions) .

Q. What spectroscopic techniques are most effective for characterizing 2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde?

  • Methodological Answer :
  • 1H/13C NMR : Distinct aldehyde proton signals appear at δ ~9.99 ppm (singlet). Aromatic protons from the 3-ethylphenyl group resonate at δ 7.48–8.35 ppm (multiplet/doublet patterns). 13C NMR shows aldehyde carbon at δ ~182 ppm and oxazole carbons at δ 143–161 ppm .
  • IR spectroscopy : Strong carbonyl (C=O) stretches at ~1688–1699 cm⁻¹ and oxazole ring vibrations at ~1417–1525 cm⁻¹ .
  • Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 252 for nitro derivatives) and fragmentation patterns confirm structural integrity .

Advanced Research Questions

Q. How can crystallographic software like SHELX resolve structural ambiguities in oxazole-4-carbaldehyde derivatives?

  • Methodological Answer :
  • Structure refinement : SHELXL refines atomic coordinates against high-resolution X-ray data, addressing challenges like twinning or disorder. For example, iterative least-squares refinement adjusts thermal parameters and occupancy factors for the ethylphenyl group .
  • Validation tools : The ORTEP-3 GUI visualizes thermal ellipsoids, highlighting potential overfitting in aldehyde or oxazole moieties .
  • Case study : A 2021 study resolved positional disorder in a nitro-substituted analogue using SHELXD for phase retrieval and SHELXL for final refinement (R1 = 0.032) .

Q. How to address contradictions in spectroscopic data when analyzing substituted oxazole-4-carbaldehydes?

  • Methodological Answer :
  • Cross-validation : Combine NMR, X-ray, and IR data. For instance, conflicting NOE effects in NMR may indicate dynamic disorder, resolved via temperature-dependent studies or DFT calculations .
  • Crystallographic validation : If NMR suggests planar geometry but X-ray shows puckered oxazole rings, prioritize X-ray data and re-examine solvent effects in NMR .
  • Statistical analysis : Apply principal component analysis (PCA) to IR/MS datasets to identify outlier spectra caused by impurities .

Q. What strategies optimize regioselectivity in the synthesis of substituted oxazole-4-carbaldehydes?

  • Methodological Answer :
  • Directed metalation : Use Pd(PPh₃)₄ catalysts for Suzuki-Miyaura couplings to ensure selective aryl-oxazole bonding .
  • Protecting groups : Temporarily block the aldehyde with tert-butyloxycarbonyl (t-Boc) during halogenation steps to prevent side reactions .
  • Solvent screening : Polar aprotic solvents (DMF, THF) enhance nucleophilic attack at the oxazole C4 position .

Key Recommendations for Researchers

  • Synthetic challenges : Prioritize anhydrous conditions for aldehyde stability .
  • Structural analysis : Use SHELX for high-resolution refinements and validate with ORTEP-3 .
  • Data interpretation : Cross-reference spectroscopic and crystallographic data to resolve ambiguities .

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